1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS 1855906-87-4) is a synthetic small molecule (MW 276.33 g/mol, formula C10H17FN4O2S) comprising a 5-fluoro-1,3-dimethylpyrazole core linked via a sulfonyl bridge to a piperidin-4-amine moiety. It serves as a versatile building block or fragment in drug discovery, offering a free primary amine handle for further derivatization.

Molecular Formula C10H17FN4O2S
Molecular Weight 276.33 g/mol
Cat. No. B8019943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Molecular FormulaC10H17FN4O2S
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)N)F)C
InChIInChI=1S/C10H17FN4O2S/c1-7-9(10(11)14(2)13-7)18(16,17)15-5-3-8(12)4-6-15/h8H,3-6,12H2,1-2H3
InChIKeyJXCWWWDOCPPTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine: A Fluorinated Pyrazole-Sulfonamide Scaffold for Medicinal Chemistry Library Design


1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS 1855906-87-4) is a synthetic small molecule (MW 276.33 g/mol, formula C10H17FN4O2S) [1] comprising a 5-fluoro-1,3-dimethylpyrazole core linked via a sulfonyl bridge to a piperidin-4-amine moiety. It serves as a versatile building block or fragment in drug discovery, offering a free primary amine handle for further derivatization . Its computed XLogP3 of -0.2 and topological polar surface area (TPSA) of 89.6 Ų place it within favorable physicochemical space for fragment-based screening [1].

Why 1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Is Not Interchangeable with Non-Fluorinated Pyrazole-Sulfonyl Analogs


In-class pyrazole-sulfonyl-piperidine compounds cannot be treated as interchangeable commodities. The strategic introduction of a fluorine atom at the pyrazole 5-position, as found in the target compound, is a well-established medicinal chemistry tactic to enhance metabolic stability and modulate target binding [1]. Replacing it with a non-fluorinated analog such as 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (CAS 1019006-22-4, MW 258.34) alters key physicochemical properties including molecular weight, lipophilicity, and hydrogen-bond acceptor capacity—each of which critically influences pharmacokinetics and target engagement. The following evidence dimensions quantify these differences and their implications for scientific selection.

Quantitative Differentiation Evidence for 1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine vs. Closest Analogs


Molecular Weight and Physicochemical Profile vs. Non-Fluorinated 1,3-Dimethyl Analog

The target 5-fluoro compound exhibits a molecular weight of 276.33 g/mol, which is 18.0 g/mol (7.0%) higher than its direct non-fluorinated comparator 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (258.34 g/mol) due to substitution of a hydrogen atom with fluorine [1]. This increase remains within the 'rule-of-three' guidelines for fragment libraries (MW < 300) [2]. The fluorine substitution adds a sixth hydrogen-bond acceptor (HBA count = 6 vs. 5 in the non-fluorinated analog), which can introduce additional intermolecular interactions in target binding pockets [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Lipophilicity Modulation: XLogP3 Comparison with Non-Fluorinated Analog

The target compound has a computed XLogP3 of -0.2, indicating near-neutral lipophilicity [1]. While the exact XLogP3 of the non-fluorinated analog 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine has not been independently verified in the same computational pipeline, fluorine substitution on aromatic rings generally increases lipophilicity by approximately +0.1 to +0.4 log units per fluorine atom in pyrazole systems [2]. This moderate lipophilicity window is optimal for fragment-based screening, where highly lipophilic compounds (XLogP > 3) are associated with promiscuous binding and poor developability [3]. The fluorinated target thus occupies a distinct, desirable physicochemical niche.

Drug Design Lipophilicity ADME Prediction

Metabolic Stability Advantage of the 5-Fluoro Pyrazole Motif vs. Non-Fluorinated Congeners

The 5-fluoro substitution on the pyrazole ring is strategically positioned to block oxidative metabolism at the C-5 position, a known metabolic soft spot for pyrazole-containing compounds [1]. In the related pyrazole-sulfonamide γ-secretase inhibitor series, fluorination on the pyrazole scaffold was directly correlated with improved metabolic stability in human liver microsome assays, contributing to enhanced in vivo efficacy [2]. While direct microsomal stability data for the target compound itself are not publicly available, the 5-fluoro-1,3-dimethyl substitution pattern is a recognized medicinal chemistry design strategy to mitigate cytochrome P450-mediated oxidation compared to the unsubstituted or 5-H analog [1].

Metabolic Stability CYP450 Metabolism Fluorine Bioisosterism

Commercial Purity and Physical Form Specification vs. Alternative Suppliers

The target compound is commercially available from multiple vendors at a minimum purity specification of 95% . The closest non-fluorinated analog 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (CAS 1019006-22-4) is also offered at 95% to 98% purity levels; thus no purity-based differentiation exists between the two building blocks . However, the fluorinated target compound has a predicted boiling point of 433.2±55.0°C and density of 1.52±0.1 g/cm³, which may influence handling and formulation in automated compound management systems compared to the lower-MW non-fluorinated analog .

Chemical Procurement Building Block Quality Quality Assurance

Optimal Scientific and Procurement Use-Cases for 1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine


Fragment-Based Screening Library Design Requiring Fluorinated Heterocyclic Diversity

This compound is ideally suited for inclusion in fragment-screening libraries that prioritize fluorinated scaffolds for 19F-NMR-based screening. Its XLogP3 of -0.2 and TPSA of 89.6 Ų place it within optimal fragment physicochemical space [1]. The free primary amine enables facile conjugation or elaboration during fragment-to-lead optimization, while the 5-fluoro substituent provides a potential 19F NMR spectroscopic handle for binding assays [2]. Selecting this building block over the non-fluorinated analog adds chemical diversity and a fluorine probe without sacrificing fragment-likeness.

Medicinal Chemistry SAR Exploration at the Pyrazole C-5 Position

In structure-activity relationship (SAR) campaigns focused on pyrazole-containing leads, the 5-fluoro compound serves as a direct comparator to the 5-H analog to experimentally quantify the impact of fluorine substitution on target potency, metabolic stability, and cellular activity [1]. The parallel procurement of both compounds enables matched-pair analysis—a gold-standard approach to isolate the fluorine effect from other structural variables [2].

Sulfonamide-Based Inhibitor Scaffold Derivatization for CNS or Peripheral Targets

The piperidin-4-amine sulfonamide motif is a privileged scaffold in kinase inhibitors, γ-secretase modulators, and GPCR antagonists [1]. The target compound's primary amine can be rapidly functionalized via amide bond formation, reductive amination, or urea synthesis to generate diverse screening libraries. Its moderate lipophilicity suggests potential for both CNS and peripheral target applications, subject to experimental confirmation of permeability and efflux liability [2].

Synthetic Chemistry: Advanced Building Block for Parallel Synthesis of Sulfonamide Libraries

With 95% minimum purity and a reactive primary amine handle, the target compound is a suitable starting point for parallel medicinal chemistry (PMC) protocols generating arrays of sulfonamide derivatives [1]. The sulfonyl linkage is hydrolytically stable under standard reaction conditions, and the fluorinated pyrazole is compatible with common transformations including Buchwald-Hartwig aminations and Suzuki couplings after bromination at the pyrazole 3-position [2].

Quote Request

Request a Quote for 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.